Allosteric vs. ATP-Competitive Binding: BMS-345541 Exhibits Non-Michaelis-Menten Kinetics Unlike SC-514 and TPCA-1
BMS-345541 binds to an allosteric site on IKK-2 rather than the ATP-binding pocket, resulting in non-competitive inhibition with non-Michaelis-Menten kinetics (non-linear Dixon plot) [1]. This contrasts with SC-514 and TPCA-1, which are ATP-competitive inhibitors that bind to the active site [2][3]. Multiple inhibition analysis confirmed that BMS-345541 binds in a mutually exclusive manner with respect to an IκBα peptide inhibitor but non-mutually exclusive with respect to ADP, further validating its allosteric mechanism [1].
| Evidence Dimension | Binding mode and inhibition kinetics |
|---|---|
| Target Compound Data | Allosteric binding; non-competitive; non-linear Dixon plot (non-Michaelis-Menten kinetics) |
| Comparator Or Baseline | SC-514: ATP-competitive, reversible; TPCA-1: ATP-competitive |
| Quantified Difference | Mechanistic class distinction: allosteric vs. ATP-competitive |
| Conditions | In vitro kinase inhibition assays and multiple inhibition analyses |
Why This Matters
Allosteric inhibitors often exhibit improved selectivity and distinct resistance profiles compared to ATP-competitive inhibitors, making BMS-345541 a preferred tool for studying IKKβ function without confounding ATP-site interactions.
- [1] Burke JR, Pattoli MA, Gregor KR, Brassil PJ, MacMaster JF, McIntyre KW, et al. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. J Biol Chem. 2003;278(3):1450-6. View Source
- [2] Kishore N, Sommers C, Mathialagan S, Guzova J, Yao M, Hauser S, et al. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts. J Biol Chem. 2003;278(35):32861-71. View Source
- [3] Podolin PL, Callahan JF, Bolognese BJ, Li YH, Carlson K, Davis TG, et al. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1, occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. J Pharmacol Exp Ther. 2005;312(1):373-81. View Source
